5-(4-Cyanophenyl)furan-2-carboxamide
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Overview
Description
5-(4-Cyanophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides. It features a furan ring substituted at the 2-position with a carboxamide group and a cyanophenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyanophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an ester or an acid chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The cyanophenyl group can be reduced to form the corresponding amine.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic or acidic conditions.
Major Products:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 5-(4-aminophenyl)furan-2-carboxamide.
Substitution: Formation of various substituted amides or esters.
Scientific Research Applications
Chemistry: 5-(4-Cyanophenyl)furan-2-carboxamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and cyanophenyl group can contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-(4-Cyanophenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
5-(4-Aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a cyano group.
5-(4-Methoxyphenyl)furan-2-carboxamide: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness: 5-(4-Cyanophenyl)furan-2-carboxamide is unique due to the presence of both the cyanophenyl and carboxamide groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8N2O2 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-(4-cyanophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8N2O2/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H2,14,15) |
InChI Key |
KYHCDVGWOLGVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
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